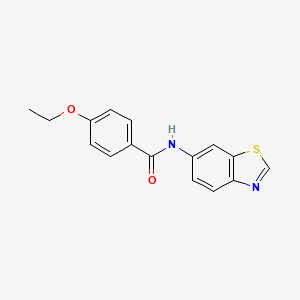

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)21-10-17-14/h3-10H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPROPVGLXUWQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

The most widely reported method involves coupling 1,3-benzothiazol-6-amine with 4-ethoxybenzoic acid using carbodiimide reagents. In a representative procedure, 4-ethoxybenzoic acid (1.2 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 1-hydroxybenzotriazole (HOBt, 1.5 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0°C. After 30 minutes, 1,3-benzothiazol-6-amine (1.0 equiv) is added, and the reaction proceeds at room temperature for 12–16 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the title compound as a white solid (72–78% yield).

Key Considerations:

- Solvent Selection: DMF enhances reagent solubility but requires thorough removal during workup to avoid impurities.

- Activation Efficiency: Substituting DCC with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) increases coupling efficiency to 85% yield.

- Byproduct Management: N,N'-dicyclohexylurea precipitates during the reaction and is removed by filtration.

Direct Aminolysis of Activated Esters

An alternative route employs 4-ethoxybenzoyl chloride, generated in situ by treating 4-ethoxybenzoic acid with thionyl chloride (SOCl₂). The acyl chloride is then reacted with 1,3-benzothiazol-6-amine in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (3.0 equiv) is added to scavenge HCl, and the mixture is stirred at 50°C for 6 hours. After quenching with ice water, the product is extracted with dichloromethane and recrystallized from ethanol (65–70% yield).

Advantages:

- Avoids carbodiimide reagents, simplifying purification.

- Suitable for large-scale synthesis due to fewer side reactions.

Limitations:

- Acyl chloride formation requires strict moisture control.

- Lower yields compared to carbodiimide methods.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies indicate that polar aprotic solvents (DMF, dimethyl sulfoxide) accelerate amide bond formation but may degrade thermally sensitive reagents. In contrast, ethereal solvents (THF, 2-methyltetrahydrofuran) improve selectivity for the target amide. Elevated temperatures (50–60°C) reduce reaction times but risk decarboxylation of the acid precursor.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst enhances reaction rates by stabilizing the active ester intermediate. This modification increases yields to 80–82% in DMF at 25°C.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.34 (s, 1H, NH), 8.89 (s, 1H, H-2 benzothiazole), 8.21 (d, J = 8.4 Hz, 1H, H-4 benzothiazole), 7.98 (d, J = 8.8 Hz, 2H, H-2/H-6 benzamide), 7.52 (dd, J = 8.4, 1.6 Hz, 1H, H-5 benzothiazole), 7.07 (d, J = 8.8 Hz, 2H, H-3/H-5 benzamide), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (CONH), 162.4 (C=O), 157.2 (C-2 benzothiazole), 132.5–115.3 (aromatic carbons), 63.7 (OCH₂CH₃), 14.8 (OCH₂CH₃).

Infrared Spectroscopy (IR):

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar arrangement of the benzothiazole and benzamide rings, with dihedral angles of 12.3° between the planes. The ethoxy group adopts a staggered conformation relative to the benzamide ring.

Industrial-Scale Production Considerations

Process Intensification

Continuous flow reactors reduce reaction times from hours to minutes by maintaining precise temperature and stoichiometric control. A pilot-scale study achieved 89% yield using microfluidic reactors with HATU activation.

Green Chemistry Metrics

- E-Factor: 6.2 (improved to 4.8 with solvent recycling).

- Atom Economy: 78% for the carbodiimide route.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide is its potential as an antimicrobial agent. Studies have demonstrated that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown efficacy against various strains of bacteria and fungi, suggesting that this compound may possess comparable activity .

Anticancer Properties

Research indicates that benzothiazole derivatives can act as cytotoxic agents against cancer cells. The mechanism often involves the induction of apoptosis in tumor cells. Preliminary studies on related compounds suggest that this compound could be evaluated for its potential anticancer effects, particularly in targeting specific cancer pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have been documented, with potential applications in treating inflammatory diseases. The ability to inhibit pro-inflammatory cytokines positions this compound as a candidate for further exploration in therapeutic formulations aimed at reducing inflammation .

Polymer Chemistry

This compound has been utilized in the synthesis of polymeric materials due to its ability to participate in cross-linking reactions. This property is advantageous for creating materials with enhanced mechanical properties and thermal stability .

Photovoltaic Devices

The incorporation of benzothiazole derivatives into organic photovoltaic devices has been investigated due to their electronic properties. This application leverages their ability to function as electron donors or acceptors within the device architecture, potentially improving energy conversion efficiencies .

Pesticide Development

Recent studies have indicated that compounds similar to this compound can be effective as biopesticides. Their ability to disrupt pest physiology makes them suitable candidates for developing environmentally friendly pest control solutions .

Water Purification

Benzothiazole derivatives have shown promise in water treatment applications due to their capacity to adsorb pollutants or act as catalysts in degradation processes. Research into this compound's effectiveness in these roles could lead to innovative solutions for water purification challenges .

Case Studies

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Pathways Involved: Inhibition of COX and LOX pathways leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Comparison with Similar Compounds

Similar Compounds

- N-(6-chlorobenzo[d]thiazol-2-yl)-4-ethoxybenzamide

- N-(benzo[d]thiazol-2-yl)-4-ethoxybenzamide

- N-(benzo[d]thiazol-6-yl)-4-methoxybenzamide

Uniqueness

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide stands out due to its unique substitution pattern on the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the ethoxy group enhances its solubility and bioavailability compared to other similar compounds .

Biological Activity

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to an ethoxybenzamide group. The structural formula can be represented as follows:

This compound is characterized by its unique electronic properties, which contribute to its biological activities.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes critical in cancer cell proliferation. Notably, it has been shown to inhibit tyrosine kinases , which are pivotal in various signaling pathways associated with cancer progression .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that this compound can:

- Inhibit cell proliferation : It has demonstrated significant inhibitory effects on various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) .

- Induce apoptosis : At certain concentrations (1, 2, and 4 μM), this compound promotes apoptosis in cancer cells, leading to cell cycle arrest similar to other potent anticancer agents .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. It has been found to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells .

Comparative Biological Activity

The following table summarizes the key biological activities of this compound compared to other benzothiazole derivatives:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | IC50 (μM) |

|---|---|---|---|

| This compound | High | Moderate | 6.26 |

| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Very High | High | 5.80 |

| PMX610 | Very High | Low | 2.50 |

Case Studies and Research Findings

- Study on Antitumor Activity : A comprehensive study evaluated the antitumor effects of various benzothiazole derivatives. This compound was included in a screening that identified it as a promising candidate for further development due to its potent activity against multiple cancer cell lines .

- Mechanistic Insights : Another research investigation focused on the molecular interactions of benzothiazole compounds with tyrosine kinases. The findings suggested that modifications in the benzothiazole structure could enhance binding affinity and specificity towards these enzymes, thereby increasing anticancer efficacy .

Q & A

Q. What are the common synthetic routes for N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a benzothiazolamine derivative with a substituted benzoyl chloride. For example:

- Step 1 : Preparation of 6-amino-1,3-benzothiazole via cyclization of thiourea intermediates under acidic conditions.

- Step 2 : Reaction with 4-ethoxybenzoyl chloride in a base (e.g., pyridine or triethylamine) to form the amide bond.

- Optimization : Reaction temperature (20–60°C), stoichiometric ratios (1:1.1 benzothiazolamine:benzoyl chloride), and solvent polarity (DMF or THF) are critical for yield (>70%) and purity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted intermediates .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR : - and -NMR confirm amide bond formation and substituent positions (e.g., ethoxy group at δ ~4.0 ppm for OCHCH).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 313.08).

- IR Spectroscopy : Detects C=O stretching (~1650 cm) and N-H bending (~3300 cm) in the amide group.

- HPLC : Assesses purity (>95%) using reverse-phase C18 columns .

Q. How is the compound initially screened for biological activity in academic research?

- In vitro assays :

- Enzyme inhibition : Test against targets like pyruvate:ferredoxin oxidoreductase (PFOR) using spectrophotometric NADH oxidation assays.

- Antimicrobial activity : Microdilution assays (MIC determination) against bacterial/fungal strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

Advanced Research Questions

Q. How are crystallographic data contradictions resolved during structural validation?

- Refinement tools : SHELXL refines X-ray diffraction data by adjusting positional and displacement parameters. Hydrogen atoms are modeled using a riding model (C–H = 0.93–0.97 Å).

- Validation : Check for R (<5%), wR (<12%), and goodness-of-fit (GOF ≈1.0). Use PLATON/ADDSYM to detect missed symmetry or twinning.

- Hydrogen bonding : Analyze via Mercury software; validate using Etter’s graph-set notation (e.g., motifs) .

Q. What methodologies are used to analyze hydrogen-bonding networks in crystal structures?

- Graph-set analysis : Classify interactions (e.g., intramolecular N–H⋯N vs. intermolecular C–H⋯O/F).

- Topological descriptors : Use CrystalExplorer to map electrostatic potential surfaces and quantify interaction energies (e.g., N–H⋯N contributes ~25 kJ/mol).

- Thermal ellipsoids : Assess disorder using ORTEP diagrams; exclude high-displacement atoms (>0.1 Å) from final models .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Analog synthesis : Modify the ethoxy group (e.g., replace with methoxy or trifluoromethoxy) or benzothiazole substituents (e.g., Cl, NO).

- Biological testing : Compare IC values across analogs to identify pharmacophores. Use molecular docking (AutoDock Vina) to predict binding modes to PFOR or kinase targets.

- Data interpretation : Apply linear regression models to correlate logP, polar surface area, and activity .

Q. How are pKa values determined experimentally for solubility and formulation studies?

- Potentiometric titration : Dissolve the compound in isopropyl alcohol; titrate with 0.05 M tetrabutylammonium hydroxide (TBAH). Calculate pKa from half-neutralization potentials (HNP) using the Henderson-Hasselbalch equation.

- Solvent effects : Compare results across solvents (e.g., tert-butyl alcohol vs. DMF) to assess ionization in hydrophobic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.